

# An In-depth Technical Guide to CAS Number 56632-39-4 (BHPI)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3,3-bis(4-hydroxyphenyl)-7methyl-1,3-dihydro-2H-indol-2-one

Cat. No.:

B1666949

Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive overview of the chemical compound with CAS number 56632-39-4, commonly known as BHPI. It details its chemical structure, physicochemical properties, and its significant biological activity as a potent and selective antagonist of Estrogen Receptor  $\alpha$  (ER $\alpha$ ). This document includes a detailed synthesis protocol, summaries of key experimental methodologies used to characterize its function, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to support further research and drug development efforts targeting ER $\alpha$ -positive cancers.

## **Chemical Identity and Structure**

The compound identified by CAS number 56632-39-4 is chemically named **3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one**. It is also widely referred to in scientific literature by the synonym BHPI.

Table 1: Chemical Identifiers



| Identifier        | Value                                                                                                                                          |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 56632-39-4                                                                                                                                     |  |
| IUPAC Name        | 3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one[1]                                                                                            |  |
| Synonyms          | BHPI, 3,3-bis(p-hydroxyphenyl)-7-methyl-2-indolinone                                                                                           |  |
| Molecular Formula | C <sub>21</sub> H <sub>17</sub> NO <sub>3</sub> [1][2]                                                                                         |  |
| InChI             | InChl=1S/C21H17NO3/c1-13-3-2-4-18-<br>19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-<br>7-11-17(24)12-8-15/h2-12,23-24H,1H3,<br>(H,22,25)[1][2] |  |
| InChlKey          | FABLAHMQSQFDHR-UHFFFAOYSA-N[2]                                                                                                                 |  |
| SMILES            | CC1=CC=CC2=C1NC(C2(C3=CC=C(C=C3)O)<br>C4=CC=C(C=C4)O)=O[3]                                                                                     |  |

# **Physicochemical Properties**

BHPI is a crystalline solid that is soluble in several organic solvents. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties



| Property                                 | Value                    | Reference(s) |
|------------------------------------------|--------------------------|--------------|
| Molecular Weight                         | 331.36 g/mol             | [3]          |
| Melting Point                            | 272-274 °C               |              |
| Appearance                               | White to off-white solid | _            |
| Purity                                   | ≥98% (by HPLC)           | [3]          |
| Solubility                               | DMSO: 11 mg/mL, ~100 mM  | [2],[3]      |
| Ethanol: 14 mg/mL, ~100 mM               | [2],[3]                  |              |
| DMF: 5 mg/mL                             | [2]                      | _            |
| Ethanol:PBS (pH 7.2) (1:1):<br>0.5 mg/mL | [2]                      | _            |
| Storage                                  | Store at -20°C           | [2][3]       |
| Stability                                | ≥ 4 years at -20°C       | [2]          |

# **Synthesis Protocol**

The synthesis of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (BHPI) is achieved through the condensation of 7-methylisatin with phenol.

### **Materials:**

- Phenol (pure)
- 7-methylisatin
- Sulfuric acid (concentrated)
- Phenyl acetate (PhOAc)
- Acetone
- Chloroform



## Procedure:[5]

- A mixture of 38.2 g of pure phenol and 0.4 g of concentrated sulfuric acid is stirred and heated to 60°C.
- To this mixture, 28.5 g (0.177 mole) of 7-methylisatin is added in portions.
- After the addition of 7-methylisatin is complete, the reaction temperature is raised to 85°C.
- 21 g of phenyl acetate (PhOAc) is then added dropwise over a period of 5 hours.
- Following the addition of PhOAc, the temperature of the stirred mixture is raised to 120°C for 30 minutes.
- The reaction mixture is allowed to cool, after which it is filtered and the solid is washed thoroughly with water to remove any remaining PhOAc.
- The resulting solid is dried, yielding 50 g of crude product.
- For purification, the crude solid is dissolved in acetone and then precipitated by the addition of chloroform.
- The mixture is allowed to cool, and the precipitated solid is collected by filtration.
- The purified solid is dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (52% yield) with a melting point of 272-274°C.

## **Biological Activity and Mechanism of Action**

BHPI is a potent antagonist of Estrogen Receptor  $\alpha$  (ER $\alpha$ ). It is particularly effective in inhibiting the proliferation of drug-resistant ER $\alpha$ -positive breast, endometrial, and ovarian cancer cell lines at concentrations ranging from 10 to 1,000 nM.[2] In vivo studies have demonstrated that BHPI can induce tumor regression in mouse xenograft models of human breast cancer at a daily dose of 15 mg/kg.[2]

The primary mechanism of action of BHPI involves the hyperactivation of the Unfolded Protein Response (UPR). BHPI specifically inhibits  $ER\alpha$ -dependent gene expression and protein synthesis by inducing a sustained UPR in cancer cells.[2]



The signaling cascade initiated by BHPI in ERα-positive cancer cells is as follows:

- BHPI binds to ERα.
- This interaction leads to the activation of plasma membrane Phospholipase Cy (PLCy).
- Activated PLCy generates inositol 1,4,5-triphosphate (IP3).
- IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the rapid depletion of ER calcium stores.
- The depletion of ER calcium triggers a massive and sustained activation of the UPR, ultimately leading to the inhibition of protein synthesis and cell death.



Click to download full resolution via product page

**BHPI Signaling Pathway** 

## **Key Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the activity of BHPI.

# Protein Synthesis Inhibition Assay (Puromycin Incorporation)

This assay measures the rate of protein synthesis by detecting the incorporation of puromycin, an aminonucleoside antibiotic that causes premature chain termination, into newly synthesized polypeptide chains.





Click to download full resolution via product page

Puromycin Incorporation Assay Workflow



## **Chromatin Immunoprecipitation (ChIP) Assay**

ChIP is used to determine the binding of ER $\alpha$  to the promoter regions of its target genes.



Click to download full resolution via product page



ChIP Assay Workflow

## In Vivo Tumor Xenograft Study

This protocol outlines the use of a mouse model to assess the anti-tumor efficacy of BHPI.



Click to download full resolution via product page



#### In Vivo Xenograft Study Workflow

### Conclusion

CAS number 56632-39-4, or BHPI, is a well-characterized small molecule with significant potential as an anti-cancer agent. Its defined chemical structure, established synthesis protocol, and well-understood mechanism of action as an ER $\alpha$  antagonist that hyperactivates the UPR make it a valuable tool for cancer research and a promising lead for the development of new therapies for ER $\alpha$ -positive malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C21H17NO3 | CID 3860640 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. BHPI | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 56632-39-4 (BHPI)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666949#cas-number-56632-39-4-properties-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com